(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
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Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom. Pyrrole rings are found in many important natural products and pharmaceuticals. The compound also contains a thiazolidine ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Thiazolidines are found in some pharmaceuticals and have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a condensation reaction of a suitable amine and carbonyl compound . The thiazolidine ring could be formed through a reaction involving a suitable amine, carbonyl compound, and sulfur-containing compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazolidine rings, as well as the various functional groups attached to these rings. These include a methylene group attached to the pyrrole ring, an oxo group and a thioxo group attached to the thiazolidine ring, and a methylthio group attached to the butanoic acid moiety .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the pyrrole ring could undergo electrophilic aromatic substitution reactions, while the carbonyl groups could undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups and the aromatic pyrrole ring could influence its solubility, while the presence of the sulfur atoms could influence its reactivity .Scientific Research Applications
Synthesis and Potential Inhibitory Effects
One of the key research areas involves the synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, which includes compounds structurally related to "(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid". These compounds have been explored for their potential as glycogen synthase kinase-3 (GSK-3) inhibitors. The synthesis process often involves microwave-assisted methods, indicating a modern approach to chemical synthesis aimed at efficiency and selectivity (S. Kamila & E. Biehl, 2012).
Anticancer and Antiangiogenic Properties
Another significant area of research has been the investigation of thioxothiazolidin-4-one derivatives for their in vivo anticancer and antiangiogenic effects. Studies on novel derivatives have shown promising results in reducing tumor volume, cell number, and enhancing the lifespan in mouse models, indicating potential therapeutic applications in cancer treatment (S. Chandrappa et al., 2010).
Antibacterial Activity
The antibacterial activity of thioxothiazolidin-4-one derivatives has also been a focus, with compounds being designed and assessed for their effects against various bacterial strains. This includes exploring the mechanisms of action of these compounds, which is crucial for developing new antibiotics or antibacterial agents (Xianpeng Song et al., 2017).
Photovoltaic Applications
Research into the application of thiazolidin-based compounds in photovoltaics has shown that structural modifications can significantly influence the optoelectronic properties of donor materials in organic solar cells. This highlights the potential of thiazolidin derivatives in enhancing the efficiency of photovoltaic devices (M. U. Khan et al., 2019).
Luminescence Sensing and Environmental Applications
Thiazolidin-based metal-organic frameworks (MOFs) have been developed for luminescence sensing, demonstrating high selectivity and sensitivity to environmental contaminants. This opens up possibilities for using these compounds in environmental monitoring and the development of new luminescent materials (Yang Zhao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methylsulfanyl-2-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S3/c1-20-6-4-9(12(17)18)15-11(16)10(21-13(15)19)7-8-3-2-5-14-8/h2-3,5,7,9,14H,4,6H2,1H3,(H,17,18)/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGKHTARRSXMCQ-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2)SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2)/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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